molecular formula C11H20O2S4 B14510691 [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol CAS No. 62888-22-6

[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol

Cat. No.: B14510691
CAS No.: 62888-22-6
M. Wt: 312.5 g/mol
InChI Key: HNIBIDMTBLWKCN-UHFFFAOYSA-N
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Description

[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol is an organosulfur compound with the molecular formula C₁₁H₂₀O₂S₄ It is characterized by the presence of two dithiane rings connected by a methylene bridge and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include the removal of water to drive the reaction to completion. Common catalysts used in this process include p-toluenesulfonic acid and silica gel, which offer versatility and high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The choice of catalysts and reaction conditions is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the dithiane rings can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

62888-22-6

Molecular Formula

C11H20O2S4

Molecular Weight

312.5 g/mol

IUPAC Name

[2-[[2-(hydroxymethyl)-1,3-dithian-2-yl]methyl]-1,3-dithian-2-yl]methanol

InChI

InChI=1S/C11H20O2S4/c12-8-10(14-3-1-4-15-10)7-11(9-13)16-5-2-6-17-11/h12-13H,1-9H2

InChI Key

HNIBIDMTBLWKCN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)(CC2(SCCCS2)CO)CO

Origin of Product

United States

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